2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Antiviral Synthesis Impurity Profiling Process Chemistry

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate (CAS 1242006-72-9) is a synthetic small molecule characterized by a 2,4-difluorobenzylamine moiety linked via an amide bond to an oxoethyl ester of 3,4-dimethylbenzoic acid. Its molecular formula is C₁₈H₁₇F₂NO₃ and its molecular weight is 333.33 g/mol.

Molecular Formula C18H17F2NO3
Molecular Weight 333.335
CAS No. 1242006-72-9
Cat. No. B2712623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
CAS1242006-72-9
Molecular FormulaC18H17F2NO3
Molecular Weight333.335
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C
InChIInChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
InChIKeyROAJHLAMOFZCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate (CAS 1242006-72-9): Procurement-Relevant Chemical Profile


2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate (CAS 1242006-72-9) is a synthetic small molecule characterized by a 2,4-difluorobenzylamine moiety linked via an amide bond to an oxoethyl ester of 3,4-dimethylbenzoic acid. Its molecular formula is C₁₈H₁₇F₂NO₃ and its molecular weight is 333.33 g/mol . The compound belongs to a class of difluorobenzyl-substituted amino-oxoethyl benzoate esters that have gained prominence primarily as synthetic intermediates and reference standards in antiviral drug development, notably in the context of HIV integrase inhibitor manufacturing [1]. Its structural architecture—featuring two fluorine atoms—differentiates it from non-fluorinated or mono-fluorinated analogs and is associated with modulation of metabolic stability and molecular recognition properties relevant to pharmaceutical development [2]. The specific 3,4-dimethyl substitution pattern on the benzoate ring further distinguishes this compound from its 2,4-dimethyl isomer, which is a known key intermediate in the commercial synthesis of dolutegravir.

Why Generic Substitution Falls Short for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate


Close structural analogs within the 2-((2,4-difluorobenzyl)amino)-2-oxoethyl benzoate chemical class cannot be considered interchangeable because subtle changes in the benzoate substitution pattern generate profound differences in their intended use, regulatory status, and analytical behavior [1]. The 2,4-dimethyl isomer is a validated, patent-cited intermediate specifically engineered to participate in the high-yield ring-closure step forming the dolutegravir pyridone core; the 3,4-dimethyl isomer, by contrast, is structurally incapable of following this exact reaction trajectory due to altered steric and electronic parameters. Consequently, a procurement decision to substitute the 3,4-isomer where the 2,4-isomer is required risks synthesis failures, the introduction of uncharacterized process-related impurities, and potential regulatory deficiencies if used in GMP intermediate manufacturing [2]. Conversely, in its proper role as an impurity reference standard or a differentiated SAR probe, this compound is irreplaceable by the 2,4-isomer.

Quantitative Evidence for Selecting 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate (CAS 1242006-72-9)


Critical Positional Isomerism Distinguishes This Compound from the Key Dolutegravir Intermediate

HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED. The present evaluation confirms that peer-reviewed quantitative comparative data for this compound are unavailable as of the search date. The single most consequential differentiation is structural: methyl substitution at the 3- and 4-positions of the benzoate versus the 2- and 4-positions in the established dolutegravir intermediate. The 2,4-dimethyl isomer directly participates in a critical cyclization reaction for dolutegravir synthesis, while the 3,4-dimethyl isomer cannot follow this pathway effectively because substitution at the ortho (2-) position is absent, altering the steric environment required for ring closure [1]. describes the synthesis and characterization of multiple dolutegravir-related impurities; the 3,4-dimethyl isomer represents a potential positional isomer impurity that may arise during the coupling of 2,4-difluorobenzylamine with a dimethylbenzoic acid derivative. No direct head-to-head biological or process comparison data were identified in the accessible literature for the target compound versus any named comparator. This absence of published quantitative data is itself a critical procurement consideration: the compound is positioned as a specialized reference material or exploratory SAR probe, not as a validated synthetic intermediate. The physicochemical property differences between the isomers (e.g., melting point, solubility, HPLC retention time) are expected to be analytically resolvable, but specific measured values for the target compound were not retrieved from authoritative, non-excluded sources [2].

Antiviral Synthesis Impurity Profiling Process Chemistry

LogP Shift vs. 4-Methoxybenzyl Analog Indicates Altered Lipophilicity Profile

Using predicted physicochemical property data, the logP value for 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is estimated to be approximately 3.8, representing a positive shift of roughly +0.6 log units versus the 4-methoxybenzyl analog (estimated logP ~3.2). This suggests greater membrane permeability but potentially reduced aqueous solubility relative to the comparator. These are computational estimates and require experimental verification. No direct experimental logP or solubility data for either compound were identified in the retrieved primary literature. High-strength differential evidence is limited.

Medicinal Chemistry Physicochemical Properties ADME Profiling

Molecular Weight and Formula Differentiation from 3-Fluorobenzoate Analog

The molecular formula and weight of the target compound (C₁₈H₁₇F₂NO₃, 333.33 g/mol) differ meaningfully from the 3-fluorobenzoate analog (C₁₆H₁₂F₃NO₃, 323.27 g/mol). The additional two methyl groups and one extra fluorine atom in the target compound provide a molecular weight increase of approximately 10 g/mol and a fundamentally distinct MS fragmentation pattern. This allows unequivocal identification and quantification of each compound when they co-occur as process-related impurities or synthetic byproducts. No direct comparative biological or process data were found. High-strength differential evidence is limited.

Process Chemistry Quality Control Analytical Chemistry

Chromatographic Resolvability from 2,4-Dimethyl Isomer Supports Impurity Control Function

The positional isomerism between the 3,4-dimethyl and 2,4-dimethyl benzoate esters is expected to yield baseline chromatographic separation under reversed-phase conditions. The literature on dolutegravir impurity profiling demonstrates that similar structural isomers (e.g., enantiomer and positional isomer impurities) are chromatographically resolved using C18 columns with acetonitrile/phosphate buffer mobile phases and UV detection at 260 nm [1]. The 3,4-dimethyl isomer is anticipated to elute earlier than the 2,4-isomer due to the reduced steric hindrance around the ester group, although a direct measured resolution factor (Rs) has not been published in an authoritative, non-excluded source for this specific pair. High-strength differential evidence is limited; this inference is drawn from general chromatographic principles and the impurity profiling framework established for dolutegravir.

Analytical Method Validation Pharmaceutical Impurity Control HPLC/UPLC

High-Value Application Scenarios for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate (CAS 1242006-72-9)


Impurity Reference Standard for Dolutegravir Drug Substance and Intermediate Analysis

Procure this compound for use as a certified reference standard in HPLC/LC-MS impurity profiling of dolutegravir sodium API and its synthetic intermediates [1]. The 3,4-dimethyl positional isomer serves as a Process-Related Impurity marker that must be separated from the 2,4-dimethyl intermediate during in-process control. Its availability as a characterized standard supports method validation parameters—specificity, linearity, accuracy, LOD/LOQ—in compliance with ICH Q3A guidelines. Quantification of this isomer at levels as low as 0.05 area% relative to the main peak requires a reference material with documented purity (typically ≥ 95% by HPLC) and a comprehensive Certificate of Analysis including HRMS, ¹H/¹³C NMR, and HPLC purity data .

Positional Isomer Probe for Integrase Inhibitor Structure–Activity Relationship (SAR) Studies

Use this compound as a systematic positional isomer probe in SAR campaigns targeting HIV-1 integrase or related metal-binding enzymes [2]. The 3,4-dimethyl substitution pattern provides a distinct steric and electronic profile versus the 2,4-dimethyl isomer, potentially altering metal chelation geometry at the active site or influencing off-target interactions. While direct biological data are absent, this chemical probe enables differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or crystallographic fragment screening when compared to the 2,4-dimethyl, 3-fluorobenzoate, and 4-methoxybenzoate analogs. Procurement of this compound as a pure solid (preferably ≥ 97%) from a vendor supplying a detailed analytical data sheet is essential for generating reproducible SAR data.

System Suitability Standard for MS-Based Reaction Monitoring in Chemical Process Development

In process chemistry laboratories developing or optimizing the synthesis of dolutegravir or related carbamoyl pyridone derivatives, this compound finds application as a system suitability and mass calibration standard for liquid chromatography-mass spectrometry (LC-MS) systems . Its molecular formula (C₁₈H₁₇F₂NO₃, [M+H]⁺ = 334.1) is distinct from common process intermediates, reducing the probability of isobaric interference. Its addition to reaction monitoring sequences helps confirm instrument performance before analyzing reaction aliquots where the 2,4-isomer is the desired product and the 3,4-isomer may appear as a byproduct.

Internal Standard Candidate for Quantitative Bioanalytical Method Development

The compound's structural similarity to active pharmaceutical ingredients of the 2,4-difluorobenzyl carbamoyl class, combined with its anticipated chromatographic separation of the analyte peak, positions it as a candidate internal standard (IS) for LC-MS/MS bioanalytical methods [2]. A stable isotopically labeled version is not commercially documented, making the unlabeled 3,4-dimethyl isomer a practically accessible alternative for exploratory method feasibility testing. Its slightly higher lipophilicity (estimated logP ~3.8) versus likely analytes facilitates distinct extraction recovery and ionization profiles that can be characterized during method development phases.

Quote Request

Request a Quote for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.